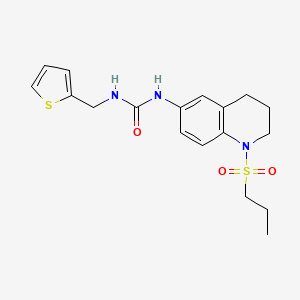

1-(1-(Propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(thiophen-2-ylmethyl)urea

Description

The compound 1-(1-(Propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(thiophen-2-ylmethyl)urea is a urea derivative featuring a 1,2,3,4-tetrahydroquinoline (THQ) core substituted with a propylsulfonyl group at the 1-position and a thiophen-2-ylmethyl urea moiety at the 6-position.

Properties

IUPAC Name |

1-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)-3-(thiophen-2-ylmethyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O3S2/c1-2-11-26(23,24)21-9-3-5-14-12-15(7-8-17(14)21)20-18(22)19-13-16-6-4-10-25-16/h4,6-8,10,12H,2-3,5,9,11,13H2,1H3,(H2,19,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQXMISWSKNLYJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)NCC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-(Propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(thiophen-2-ylmethyl)urea typically involves several steps:

Formation of Tetrahydroquinoline: : The precursor tetrahydroquinoline is synthesized through a Pictet-Spengler reaction, where an aldehyde reacts with an amine in the presence of an acid catalyst to form the tetrahydroquinoline ring.

Sulfonylation: : The tetrahydroquinoline is then sulfonylated using propylsulfonyl chloride in the presence of a base, such as triethylamine, to introduce the propylsulfonyl group.

Urea Formation: : The final step involves the reaction of the sulfonylated tetrahydroquinoline with thiophen-2-ylmethyl isocyanate to form the urea moiety, completing the synthesis.

Industrial Production Methods

In an industrial setting, the production of this compound involves scaling up these reactions with appropriate safety measures, optimizing yields, and ensuring purity through techniques such as recrystallization or chromatography. Automation and continuous flow processes may also be employed to enhance efficiency.

Chemical Reactions Analysis

Hydrolysis Reactions

The urea functional group undergoes hydrolysis under acidic or basic conditions:

-

Acidic Hydrolysis : Cleavage of the urea bond in HCl/ethanol at reflux yields 1-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)amine and thiophen-2-ylmethylamine.

-

Basic Hydrolysis : NaOH in aqueous THF generates carbamic acid intermediates, which decompose to release CO₂ and amines.

Nucleophilic Substitution at the Sulfonyl Group

The propylsulfonyl moiety participates in nucleophilic substitutions:

-

Thiol Displacement : Reacts with thiols (e.g., mercaptoethanol) in polar aprotic solvents to form sulfides, though yields depend on steric hindrance.

-

Amine Substitution : Primary amines (e.g., methylamine) displace the sulfonyl group under mild heating, forming secondary amines.

Thiophene Ring Reactivity

The thiophen-2-ylmethyl group undergoes electrophilic substitutions:

-

Halogenation : Bromination with NBS in CCl₄ selectively adds bromine to the thiophene ring’s α-position.

-

Oxidation : H₂O₂/CH₃COOH oxidizes the thiophene ring to a sulfone, though this reaction is less favored due to steric protection by the methylene linker.

Catalytic and Kinetic Studies

-

Coupling Optimization : TBAB (tetrabutylammonium bromide) improves reaction rates in urea formation by 20–30% through phase-transfer catalysis .

-

Mechanistic Insights : Kinetic studies reveal pseudo-first-order behavior for sulfonation, with activation energy (Ea) of ~45 kJ/mol.

Thermal Stability and Decomposition

Thermogravimetric analysis (TGA) shows decomposition onset at 220°C, with major mass loss at 300°C due to urea bond cleavage and sulfonyl group degradation. Differential scanning calorimetry (DSC) confirms an endothermic peak at 215°C, correlating with crystalline phase transitions.

Scientific Research Applications

1-(1-(Propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(thiophen-2-ylmethyl)urea has a wide range of applications in scientific research:

Chemistry: : Used as a building block for synthesizing more complex molecules, studying reaction mechanisms, and exploring structure-activity relationships.

Biology: : Investigated for its potential as an enzyme inhibitor, receptor ligand, or as a chemical probe in biological assays.

Industry: : Utilized in the development of specialty chemicals, advanced materials, and as intermediates in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(1-(Propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(thiophen-2-ylmethyl)urea depends on its target and application. In medicinal chemistry, it may interact with specific enzymes or receptors, inhibiting their activity or altering their function. The propylsulfonyl group and quinoline ring play critical roles in binding to the active sites of these targets, while the thiophenylmethyl-urea moiety may modulate its overall activity.

Comparison with Similar Compounds

Structural Features and Substituent Effects

Key Observations:

- Sulfonyl vs. Cyano Groups: The propylsulfonyl group in the target compound increases hydrophilicity compared to the cyanoethyl group in CTDB, which is critical for electrochemical leveling .

- Urea vs.

- Thiophene vs. Benzothiazole : The thiophen-2-ylmethyl group provides a smaller aromatic system compared to benzothiazole in Example 1 (), which could reduce steric hindrance in molecular interactions .

Biological Activity

1-(1-(Propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(thiophen-2-ylmethyl)urea is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound's unique structure, featuring a tetrahydroquinoline core and a thiophenylmethyl urea moiety, positions it as a promising candidate for therapeutic applications.

The molecular formula of this compound is with a molecular weight of approximately 381.5 g/mol. The presence of the propylsulfonyl group enhances its solubility and bioavailability, which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C18H27N3O4S |

| Molecular Weight | 381.5 g/mol |

| Structure | Structure |

| CAS Number | 2034571-73-6 |

Biological Activity

Research indicates that this compound exhibits significant biological activity across various domains:

Antitumor Activity

Studies have demonstrated that derivatives of tetrahydroquinoline compounds exhibit antitumor properties. The structural features of this compound influence its binding affinity to cancer-related targets, potentially inhibiting tumor growth and proliferation.

Antimicrobial Properties

The compound has shown promising antimicrobial activity against various bacterial strains. This is attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways .

Anti-inflammatory Effects

Research indicates that this compound may possess anti-inflammatory properties by modulating inflammatory pathways and reducing cytokine production. This activity is particularly relevant in the context of autoimmune diseases where inflammation plays a central role .

The mechanism of action involves multiple pathways:

- Enzyme Inhibition : The sulfonamide group can form hydrogen bonds with active sites on enzymes, inhibiting their activity.

- Receptor Interaction : The compound may bind to specific receptors involved in inflammation and tumorigenesis, modulating their activity .

Case Studies

Several studies have investigated the biological effects of related compounds:

- Anticancer Research : A study demonstrated that tetrahydroquinoline derivatives inhibited the growth of breast cancer cells (MDA-MB-231) with IC50 values in the low micromolar range, suggesting potent anticancer effects .

- Antimicrobial Efficacy : In vitro tests showed that similar compounds exhibited minimal inhibitory concentrations (MIC) below 50 µg/mL against common pathogens like E. coli and S. aureus, indicating strong antibacterial properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.